

Synthesis of Remdesivir Intermediate-1 Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Remdesivir intermediate-1*

Cat. No.: *B15563777*

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This document provides detailed application notes and protocols for the synthesis of analogues of "**Remdesivir intermediate-1**." For the purpose of these notes, "**Remdesivir intermediate-1**" is defined as the core C-nucleoside scaffold of Remdesivir, resulting from the C-glycosylation of a protected ribose derivative with the pyrrolo[2,1-f][1][2][3]triazine base. The synthesis of analogues of this key intermediate is crucial for the exploration of the structure-activity relationships (SAR) of potential antiviral agents.

Introduction

Remdesivir is a broad-spectrum antiviral medication that has shown efficacy against a range of RNA viruses. Its complex synthesis involves the formation of a key C-nucleoside intermediate. The generation of analogues of this intermediate, through modifications of either the ribose moiety or the heterocyclic base, is a critical step in the discovery of novel antiviral compounds with improved potency, selectivity, or pharmacokinetic properties. These protocols are designed to guide researchers in the synthesis and characterization of such analogues.

Data Presentation: Synthesis of 1'-Substituted 4-Aza-7,9-dideazaadenosine C-Nucleoside Analogues

The following table summarizes the quantitative data for the synthesis of various 1'-substituted analogues of the Remdesivir C-nucleoside intermediate, as reported by Cho et al. (2012).^[1]

Analogue (1'-Substituent)	Yield of Protected Intermediate (7a-d)	Anomeric Ratio ($\beta:\alpha$)	Overall Yield of Deprotected Nucleoside (3a-d)
Cyano (CN)	58%	85:15	Not explicitly stated
Methyl (CH ₃)	45%	1:1	Not explicitly stated
Vinyl (CH=CH ₂)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Ethynyl (C \equiv CH)	Not explicitly stated	Not explicitly stated	Not explicitly stated

Experimental Protocols

Protocol 1: General Synthesis of 1'-Substituted 4-Aza-7,9-dideazaadenosine C-Nucleoside Analogues[1]

This protocol outlines the general multi-step synthesis for creating 1'-substituted analogues of the Remdesivir C-nucleoside intermediate.

Step 1: C-Glycosylation to form Hemiketal Intermediate (6)

- To a solution of 7-bromo-4-bis(trimethylsilyl)amino-pyrrolo[2,1-f][1][2][3]triazine (4) in anhydrous THF at -78 °C, add n-BuLi (3.3 equivalents).
- Stir the mixture at -78 °C for 1 hour.
- Add a solution of 2,3,5-tri-O-benzyl-D-ribonolactone (5) in THF.
- Continue stirring at -78 °C for 1 hour.
- Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
- Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to yield the hemiketal intermediate (6).

Step 2: Introduction of the 1'-Substituent (Formation of 7a-d)

- For 1'-Cyano analogue (7a):
 - To a solution of the hemiketal (6) in CH_2Cl_2 at $-78\text{ }^\circ\text{C}$, add TMS-CN (4 equivalents) and $\text{BF}_3\cdot\text{OEt}_2$ (3 equivalents).
 - Stir the reaction mixture for 5 hours at $-78\text{ }^\circ\text{C}$.
 - Quench the reaction with saturated aqueous NaHCO_3 solution.
 - Separate the organic layer, dry over anhydrous Na_2SO_4 , and concentrate.
 - Purify by silica gel chromatography to obtain the protected 1'-cyano nucleoside (7a).
- For 1'-Methyl analogue (7b):
 - To a solution of the hemiketal (6) in CH_2Cl_2 at $0\text{ }^\circ\text{C}$, add AlMe_3 (5 equivalents) and $\text{BF}_3\cdot\text{OEt}_2$ (4 equivalents).
 - Stir the reaction mixture for 12 hours at $0\text{ }^\circ\text{C}$.
 - Carefully quench the reaction with saturated aqueous NaHCO_3 solution.
 - Work up as described for 7a and purify by chromatography.
- For 1'-Vinyl and 1'-Ethynyl analogues (7c and 7d):
 - React the hemiketal (6) with vinyl magnesium bromide or ethynyl magnesium chloride, respectively.
 - Follow with a dehydrative ring closure using methanesulfonic acid to yield the corresponding protected nucleosides (7c and 7d).

Step 3: Deprotection to Yield Final Nucleoside Analogues (3a-d)

- Dissolve the protected nucleoside (7a, 7b, 7c, or 7d) in CH_2Cl_2 at $-78\text{ }^\circ\text{C}$.
- Add a solution of BCl_3 in CH_2Cl_2 .

- Stir the mixture at -78 °C for the appropriate time to achieve complete debenzylation.
- Quench the reaction by the slow addition of a mixture of triethylamine and methanol.
- Concentrate the reaction mixture and purify the residue by preparative HPLC to separate the β and α anomers and obtain the final deprotected nucleoside analogues (3a-d).

Protocol 2: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the core heterocyclic base is a prerequisite for the C-glycosylation step. Several methods have been reported for the synthesis of 4-amino-pyrrolo[2,1-f][1][2][3]triazine and its derivatives.

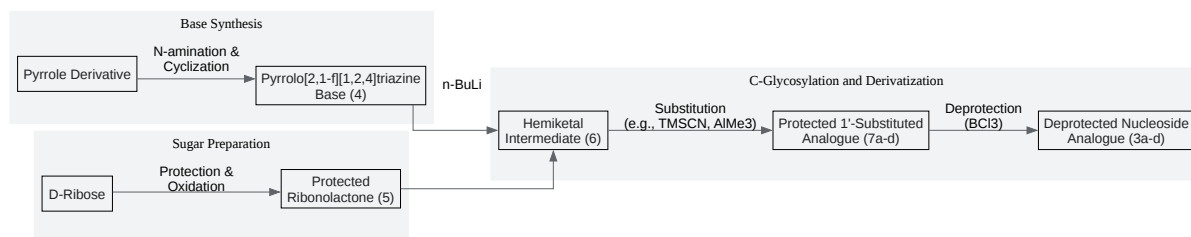
Method A: From 2-Cyanopyrrole

A common route involves the N-amination of 2-cyanopyrrole followed by cyclization with formamidine acetate.

Method B: From 2,5-Dimethoxytetrahydrofuran

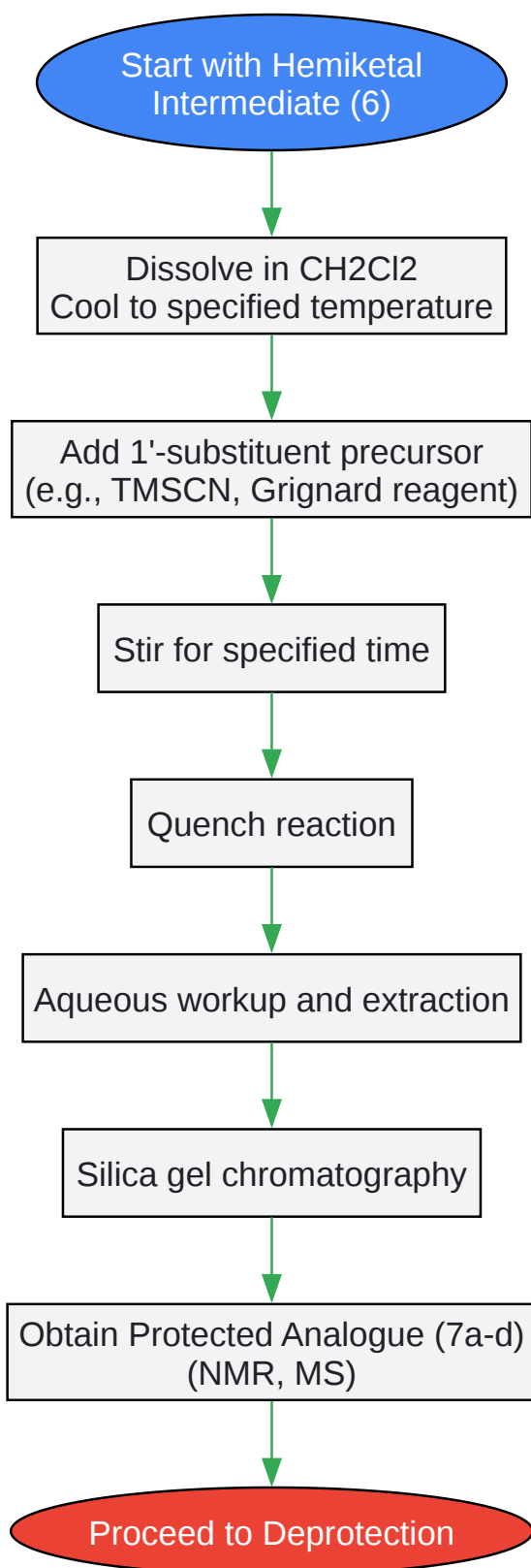
An alternative synthesis starts from 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate, followed by a series of transformations to build the pyrrolo[2,1-f][1][2][3]triazine ring system.^[1]

Mandatory Visualizations



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Caption: General synthetic workflow for **Remdesivir intermediate-1** analogues.



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Caption: Experimental workflow for 1'-substitution.

Concluding Remarks

The protocols and data presented herein provide a foundational guide for the synthesis of analogues of **Remdesivir intermediate-1**. Researchers are encouraged to consult the primary literature for further details and to adapt these methods for the synthesis of novel compounds. The exploration of diverse analogues of this key intermediate will continue to be a valuable strategy in the ongoing search for effective antiviral therapies.

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References

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